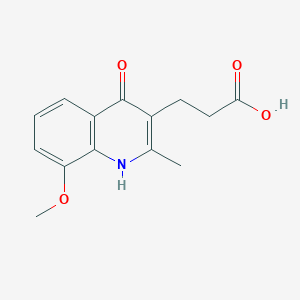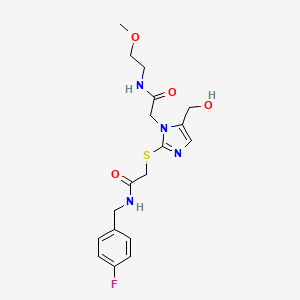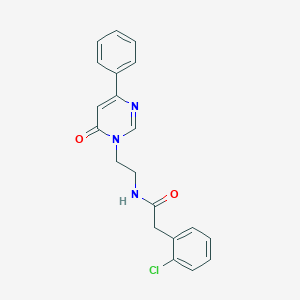
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H21N5O5S and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
H+/K+-ATPase Inhibitors Development
Compounds with similar functionalities have been studied for their potential as H+/K+-ATPase inhibitors, which are crucial in the development of antisecretory drugs for treating conditions like gastric acid secretion disorders. The study of benzimidazole sulfoxide derivatives showcases the relationship between the basicity of pyridine and its effects on stability and activity, demonstrating the intricate balance required for high potency and physiological stability (Ife et al., 1989).
Electrochemical Properties
Research on alkyl imidazolyl sulfoxides and sulfides, including those with pyridylmethyl groups, provides insights into their electrochemical reducibility. This is critical for applications in sensors, batteries, and other electrochemical devices. The study demonstrates how structural discrepancies affect electron densities and, consequently, the reducibility of these compounds (Johansson & Wendsjö, 1983).
Polymer Synthesis for Heavy Metal Removal
Novel polymers containing oxadiazole and pyridine moieties have been developed for environmental applications, such as the removal of heavy metals from aqueous solutions. These polymers demonstrate high thermal stability and good solubility in various organic solvents, highlighting their potential in environmental remediation efforts (Mansoori & Ghanbari, 2015).
Antimicrobial and Antitubercular Agents
Synthetic efforts have led to the creation of hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems, showcasing potential antibacterial and antitubercular properties. Such studies underline the significance of structural modification in drug discovery, aiming to enhance efficacy against specific pathogens (Joshi et al., 2008).
Advanced Material Development
Research on soluble fluorinated polyamides containing pyridine and sulfone moieties for advanced material applications demonstrates the importance of such compounds in creating high-performance polymers. These polymers exhibit excellent thermal properties, solubility, and mechanical strength, making them suitable for a wide range of industrial applications (Liu et al., 2013).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-13-11-25(12-14(2)29-13)31(27,28)16-8-6-15(7-9-16)18(26)22-20-24-23-19(30-20)17-5-3-4-10-21-17/h3-10,13-14H,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFMUTWTGGVABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)
![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)

![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2943611.png)
![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B2943613.png)
![N-(3-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2943615.png)
![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)
![Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2943619.png)

